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5-Benzylamino-2,6-diamino-4-pyrimidinone

Phenylalanine hydroxylase Cofactor binding affinity Enzyme kinetics

5-Benzylamino-2,6-diamino-4-pyrimidinone (CAS 25468-62-6), also designated BADAP or BDP, is a synthetic pyrimidinone compound that functions as a non-pterin cofactor for phenylalanine hydroxylase (PAH, EC 1.14.16.1). Together with its closest structural analog 2,5,6-triamino-4-pyrimidinone (TP), BDP belongs to a small class of pyrimidine cofactors that can substitute for the natural tetrahydropterin cofactor in PAH-catalyzed phenylalanine hydroxylation, enabling mechanistic studies of oxygen activation by aromatic amino acid monooxygenases without the structural complexity of the pteridine ring system.

Molecular Formula C11H13N5O
Molecular Weight 231.25 g/mol
CAS No. 25468-62-6
Cat. No. B12909668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzylamino-2,6-diamino-4-pyrimidinone
CAS25468-62-6
Molecular FormulaC11H13N5O
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=C(N=C(NC2=O)N)N
InChIInChI=1S/C11H13N5O/c12-9-8(10(17)16-11(13)15-9)14-6-7-4-2-1-3-5-7/h1-5,14H,6H2,(H5,12,13,15,16,17)
InChIKeyCACPSDMCHOGVPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzylamino-2,6-diamino-4-pyrimidinone (BADAP): Proven Cofactor Probe for Phenylalanine Hydroxylase Mechanism Studies


5-Benzylamino-2,6-diamino-4-pyrimidinone (CAS 25468-62-6), also designated BADAP or BDP, is a synthetic pyrimidinone compound that functions as a non-pterin cofactor for phenylalanine hydroxylase (PAH, EC 1.14.16.1) [1]. Together with its closest structural analog 2,5,6-triamino-4-pyrimidinone (TP), BDP belongs to a small class of pyrimidine cofactors that can substitute for the natural tetrahydropterin cofactor in PAH-catalyzed phenylalanine hydroxylation, enabling mechanistic studies of oxygen activation by aromatic amino acid monooxygenases without the structural complexity of the pteridine ring system [2].

Why Generic Substitution of 5-Benzylamino-2,6-diamino-4-pyrimidinone with Other Pyrimidine Cofactors Compromises Experimental Reproducibility


Despite sharing the 4-pyrimidinone core with 2,5,6-triamino-4-pyrimidinone (TP), BDP cannot be generically interchanged without fundamentally altering key biochemical parameters. BDP exhibits a 33-fold lower Km (0.003 mM vs. 0.1 mM), indicating dramatically tighter enzyme binding, and achieves fully coupled stoichiometry (1.0 tyrosine per cofactor consumed vs. 0.4 for TP) [1]. Furthermore, BDP displays distinct ¹⁸O incorporation efficiency (100±3% vs. 98±5%) and a different rate profile relative to its pteridine counterpart, making it the preferred choice when high-affinity binding, efficient coupling, and near-quantitative oxygen tracing are required [2]. Substitution with TP or other pyrimidine analogs without accounting for these documented quantitative disparities will yield non-comparable enzymatic data.

Quantitative Differentiation Guide: 5-Benzylamino-2,6-diamino-4-pyrimidinone vs. Closest Pyrimidine and Pteridine Cofactor Analogs


33-Fold Higher Binding Affinity for Phenylalanine Hydroxylase Compared to 2,5,6-Triamino-4-pyrimidinone (TP)

BDP exhibits a Km of 0.003 mM for rat liver phenylalanine hydroxylase, compared to 0.1 mM for 2,5,6-triamino-4-pyrimidinone (TP) measured under identical conditions [1]. This ~33-fold lower Km demonstrates that the 5-benzylamino substituent confers substantially greater enzyme binding affinity than the 5-amino group present in TP. Notably, this Km value matches that of the corresponding pteridine analog 6-phenyltetrahydropterin, validating BDP as a faithful pyrimidine mimic of the natural 6-substituted pterin cofactor class.

Phenylalanine hydroxylase Cofactor binding affinity Enzyme kinetics

2.5-Fold Higher Coupling Stoichiometry: Quantitative Conversion of Cofactor Consumption to Tyrosine Production vs. TP

BDP achieves a stoichiometry of 1.0 molecule of tyrosine generated per molecule of cofactor consumed, representing fully coupled hydroxylation, whereas TP operates at only 0.4 tyrosine per cofactor consumed under the same experimental conditions [1]. The 2.5-fold difference in coupling efficiency indicates that 60% of TP consumption proceeds through an uncoupled pathway that oxidizes cofactor without productive phenylalanine hydroxylation, whereas BDP consumption is quantitatively linked to product formation.

Reaction coupling efficiency Cofactor stoichiometry Phenylalanine hydroxylation

Near-Quantitative ¹⁸O Incorporation Efficiency: 100±3% for BDP vs. 98±5% for TP in Oxygen-Tracing Experiments

When phenylalanine hydroxylase reactions are conducted under ¹⁸O₂ atmosphere, the divicine product derived from BDP incorporates one atom of ¹⁸O with an efficiency of 100±3%, compared to 98±5% for TP [1]. Although both values are high, BDP's narrower error margin and numerically superior efficiency make it the more reliable tracer for quantitative oxygen fate mapping. This property was instrumental in demonstrating that one atom of molecular oxygen remains covalently attached to position 5 of the pyrimidine cofactor, providing the first strong evidence for oxygen activation via covalent addition to C4a of tetrahydrobiopterin.

Oxygen activation mechanism Isotopic labeling Monooxygenase catalysis

Distinct Rate Profile Relative to Pteridine Counterparts: BDP Operates at 1.5% of 6-Phenyltetrahydropterin Rate vs. TP at 4.5% of Tetrahydropterin Rate

When normalized to their respective pteridine analogs, BDP (VI) achieves a rate ratio of 0.015 relative to 6-phenyltetrahydropterin (IV), whereas TP (V) operates at a ratio of 0.045 relative to tetrahydropterin (III) [1]. This three-fold difference in relative catalytic efficiency (0.015 vs. 0.045) demonstrates that the 5-substituent identity differentially modulates how pyrimidine cofactors recapitulate pteridine reactivity. The data also establish that pteridine carbons 6 and 7 are not essential for cofactor binding or function but markedly influence maximum hydroxylation velocity.

Cofactor structure-activity relationship Catalytic rate comparison Pterin vs. pyrimidine cofactor

Validated Scaffold for Photoaffinity Probe Development: ANBADP Derivative Achieves Ki of 8.8±1.1 μM Against 6,7-Dimethyltetrahydropterin

The BDP core structure served as the direct synthetic precursor for 5-[(3-azido-6-nitrobenzylidene)amino]-2,6-diamino-4-pyrimidinone (ANBADP), a photoaffinity probe that competitively inhibits phenylalanine hydroxylase with a Ki of 8.8±1.1 μM versus the cofactor 6,7-dimethyltetrahydropterin [1]. Upon photoirradiation, ANBADP covalently labels the pterin binding site with a stoichiometry of 0.87±0.08 mol label per enzyme subunit, and tryptic mapping identified Lys198 and Lys194 (residues 192–198: Thr-Leu-Lys-Ala-Leu-Tyr-Lys) as the labeled residues. This active-site mapping would not be feasible with the TP scaffold, as TP lacks the benzylamino substitution that positions the photoreactive group for specific binding-site interactions.

Photoaffinity labeling Active-site mapping Competitive inhibition

Optimal Research Application Scenarios for 5-Benzylamino-2,6-diamino-4-pyrimidinone Based on Verified Differentiation Evidence


High-Affinity Competitive Displacement Assays for Pterin Binding Site Characterization

BDP is the pyrimidine cofactor of choice when experimental protocols demand tight enzyme binding under subsaturating cofactor concentrations. With a Km of 0.003 mM—33-fold lower than TP—BDP enables competitive displacement studies at cofactor concentrations where TP would fail to achieve meaningful active-site occupancy [1]. This is particularly relevant for screening novel PAH inhibitors or characterizing mutant PAH variants associated with phenylketonuria, where weak-binding cofactors may not effectively compete.

Quantitative ¹⁸O Isotope Tracing for Oxygen Activation Mechanism Elucidation

For experiments employing ¹⁸O₂ to trace oxygen atom fate in monooxygenase catalysis, BDP's 100±3% incorporation efficiency and fully coupled stoichiometry (1.0) provide the most reliable quantitative framework among pyrimidine cofactors [2][3]. This application is directly relevant to laboratories studying the chemical mechanism of aromatic amino acid hydroxylases, non-heme iron oxygen activation, and pterin-dependent redox enzymology.

Synthesis of Photoaffinity Probes for Active-Site Residue Mapping of Pterin-Dependent Enzymes

The BDP scaffold is the only pyrimidine cofactor with demonstrated utility as a precursor for photoaffinity labeling reagents. The ANBADP derivative, synthesized directly from BDP, competitively inhibits PAH (Ki = 8.8±1.1 μM) and enables covalent, residue-specific labeling (Lys194, Lys198) of the pterin binding pocket upon photoirradiation [4]. This application extends to any pterin-utilizing enzyme target where active-site topology mapping or inhibitor binding site identification is required.

Structure-Function Studies Distinguishing Cofactor Binding from Catalytic Velocity Contributions

BDP uniquely enables experimental decoupling of cofactor binding affinity from catalytic rate: it matches 6-phenyltetrahydropterin in Km (0.003 mM) and coupling stoichiometry (1.0) while operating at only 1.5% of the pteridine's catalytic rate [1]. This property makes BDP an ideal tool for site-directed mutagenesis studies aimed at identifying residues that specifically govern the chemical step of hydroxylation (kcat) versus those mediating cofactor binding (Km), a distinction that cannot be cleanly resolved using TP or the natural pterin cofactors.

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